molecular formula C10H19NO2 B11731845 1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol

1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol

Cat. No.: B11731845
M. Wt: 185.26 g/mol
InChI Key: OQOAMTOAAYDIMD-UHFFFAOYSA-N
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Description

1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C10H19NO2 It is characterized by a cyclobutane ring substituted with a methyl group and an amino group linked to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol typically involves the reaction of cyclobutanone with oxan-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Trans-2-[(oxan-4-yl)amino]cyclobutan-1-ol: Similar structure but differs in the position of the amino group.

    2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol: Contains a propan-2-ol moiety instead of a cyclobutane ring.

Uniqueness: 1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclobutane ring and an oxane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-methyl-2-(oxan-4-ylamino)cyclobutan-1-ol

InChI

InChI=1S/C10H19NO2/c1-10(12)5-2-9(10)11-8-3-6-13-7-4-8/h8-9,11-12H,2-7H2,1H3

InChI Key

OQOAMTOAAYDIMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1NC2CCOCC2)O

Origin of Product

United States

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